Cas no 56926-53-5 (Methyl 4-Deoxy-4-fluoro-a-D-glucose)
Methyl 4-Deoxy-4-fluoro-a-D-glucose Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-Deoxy-4-fluoro-α-D-glucose
- Methyl 4-Deoxy-4-flu
- METHYL 4-DEOXY-4-FLUORO-A-D-GLUCOSE
- METHYL 4-DEOXY-4-FLUORO-ALPHA-D-GLUCOSIDE
- METHYL 4-DEOXY-4-FLUORO-α-D-GLUCOSIDE
- 56926-53-5
- AKOS006286778
- Methyl 4-Deoxy-4-fluoro-alpha-D-glucose
- SCHEMBL3163690
- (2S,3R,4R,5S,6R)-5-FLUORO-6-(HYDROXYMETHYL)-2-METHOXYOXANE-3,4-DIOL
- alpha-D-Glucopyranoside, methyl 4-deoxy-4-fluoro-
- methyl 4-deoxy-4-fluoro-alpha-d-glucopyranoside
- Methyl 4-Deoxy-4-fluoro- alpha -D-glucose
- CBN7HL3RFS
- W-203146
- (2S,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diol
- METHYL 4-DEOXY-4-FLUORO-.ALPHA.-D-GLUCOPYRANOSIDE
- UNII-CBN7HL3RFS
- alpha-Methyl-4-deoxy-4-fluoro-D-glucopyranoside
- Methyl 4-Deoxy-4-fluoro-?-D-glucose
- .alpha.-D-Glucopyranoside, methyl 4-deoxy-4-fluoro-
- Methyl 4-Deoxy-4-fluoro-a-D-glucose
-
- Inchi: 1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI Key: PGYKOSXDWWGTOB-ZFYZTMLRSA-N
- SMILES: F[C@@H]1[C@@H](CO)O[C@@H]([C@@H]([C@H]1O)O)OC
Computed Properties
- Exact Mass: 196.07500
- Monoisotopic Mass: 196.07470167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 79.2Ų
Experimental Properties
- Melting Point: 125-127°C
- PSA: 79.15000
- LogP: -1.59010
Methyl 4-Deoxy-4-fluoro-a-D-glucose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305275-5mg |
Methyl 4-Deoxy-4-fluoro-a-D-glucose |
56926-53-5 | 5mg |
$ 85.00 | 2023-09-07 | ||
| TRC | M305275-10mg |
Methyl 4-Deoxy-4-fluoro-a-D-glucose |
56926-53-5 | 10mg |
$131.00 | 2023-05-17 | ||
| TRC | M305275-25mg |
Methyl 4-Deoxy-4-fluoro-a-D-glucose |
56926-53-5 | 25mg |
$ 190.00 | 2023-09-07 | ||
| TRC | M305275-50mg |
Methyl 4-Deoxy-4-fluoro-a-D-glucose |
56926-53-5 | 50mg |
$ 368.00 | 2023-09-07 | ||
| TRC | M305275-100mg |
Methyl 4-Deoxy-4-fluoro-a-D-glucose |
56926-53-5 | 100mg |
$713.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221917-25 mg |
Methyl 4-Deoxy-4-fluoro-α-D-glucose, |
56926-53-5 | 25mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221917-25mg |
Methyl 4-Deoxy-4-fluoro-α-D-glucose, |
56926-53-5 | 25mg |
¥2482.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72405-25mg |
METHYL 4-DEOXY-4-FLUORO-ALPHA-D-GLUCOSIDE |
56926-53-5 | 25mg |
$1144.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72405-125mg |
METHYL 4-DEOXY-4-FLUORO-ALPHA-D-GLUCOSIDE |
56926-53-5 | 125mg |
$2550.00 | 2024-04-19 |
Methyl 4-Deoxy-4-fluoro-a-D-glucose Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on Methyl 4-Deoxy-4-fluoro-a-D-glucose
Methyl 4-Deoxy-4-fluoro-α-D-Glucose: A Comprehensive Overview
Methyl 4-Deoxy-4-fluoro-α-D-glucose, with the CAS number 56926-53-5, is a fluorinated glucose derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has been extensively studied for its potential applications in drug development, particularly in the realm of carbohydrate-based therapeutics.
The structural modification of glucose by introducing a fluorine atom at the 4-position creates a molecule with distinct chemical and biological characteristics. This fluorination enhances the metabolic stability of the compound while simultaneously influencing its interactions with biological targets. The presence of a methyl group at the 1-position further modifies its reactivity and solubility, making it a versatile intermediate in synthetic chemistry.
In recent years, Methyl 4-Deoxy-4-fluoro-α-D-glucose has been explored as a key intermediate in the synthesis of various carbohydrate-based drugs. These drugs are designed to target specific biological pathways, often involving enzymes that recognize glucose-like structures. The fluorine atom's electron-withdrawing effect can alter the conformation and reactivity of the molecule, making it an attractive candidate for designing novel therapeutic agents.
One of the most promising applications of Methyl 4-Deoxy-4-fluoro-α-D-glucose is in the development of antiviral and antibacterial agents. The fluorinated glucose scaffold mimics natural sugars that are essential for microbial growth and replication. By inhibiting key enzymes or binding to cellular receptors, these compounds can disrupt pathogenic processes effectively. Recent studies have highlighted its potential in combating drug-resistant strains of bacteria and viruses, where traditional treatments have shown limited efficacy.
The compound's unique properties also make it valuable in the field of glycobiology. Glycans, which are complex carbohydrate structures found on cell surfaces and in extracellular matrices, play crucial roles in various biological processes, including cell signaling and immune responses. Methyl 4-Deoxy-4-fluoro-α-D-glucose serves as a synthetic building block for designing modified glycans that can modulate these processes. For instance, it has been used to create glycomimetics that mimic natural glycans but with enhanced stability and targeted activity.
Advances in computational chemistry have further enhanced the understanding of Methyl 4-Deoxy-4-fluoro-α-D-glucose's interactions with biological targets. Molecular modeling studies have revealed how the fluorine atom influences binding affinity and specificity, providing insights into rational drug design. These computational approaches complement experimental techniques, allowing researchers to predict and optimize the properties of novel derivatives efficiently.
The synthesis of Methyl 4-Deoxy-4-fluoro-α-D-glucose involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine into a carbohydrate backbone is particularly challenging due to its high reactivity and sensitivity to environmental factors. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. These improvements have opened up new avenues for exploring its applications in pharmaceuticals.
Biological assays have demonstrated that Methyl 4-Deoxy-4-fluoro-α-D-glucose exhibits promising pharmacological properties. It has shown inhibitory activity against various enzymes involved in carbohydrate metabolism, including glycosidases and hexokinases. Such activities are relevant to treating metabolic disorders where carbohydrate metabolism is disrupted. Additionally, preclinical studies have indicated potential therapeutic benefits in inflammatory conditions by modulating glycan-dependent signaling pathways.
The future prospects of Methyl 4-Deoxy-4-fluoro-α-D-glucose are vast, with ongoing research focusing on expanding its therapeutic applications. Efforts are being made to develop more potent derivatives with improved pharmacokinetic profiles. Furthermore, exploring its role in personalized medicine is an emerging area, where tailored glycoconjugates could be designed to target specific patient populations based on their unique glycan profiles.
In conclusion, Methyl 4-Deoxy-4-fluoro-α-D-glucose (CAS no. 56926-53-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications ranging from antiviral and antibacterial agents to glycobiological tools for modulating cellular processes. As our understanding of its properties continues to grow, so does its promise as a cornerstone molecule in next-generation therapeutics.
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